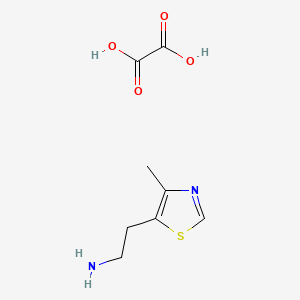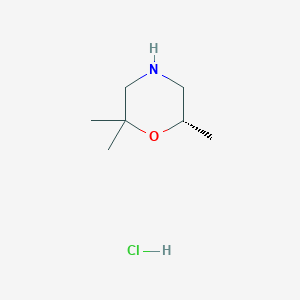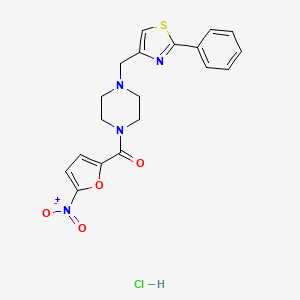![molecular formula C16H20FNO4 B2822661 3-fluoro-4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide CAS No. 1902960-03-5](/img/structure/B2822661.png)
3-fluoro-4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-fluoro-4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide” is a chemical compound. It is related to 3-Fluoro-4-methoxybenzoic acid, which is a fluorinated para-anisic acid derivative .
Synthesis Analysis
The synthesis of related compounds involves various reactions. For instance, 3-Fluoro-4-methoxybenzoic acid can undergo Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . Furthermore, it can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction . Additionally, it can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications .Aplicaciones Científicas De Investigación
Fluorinated Benzamides in Antibacterial Drug Research
A study by Straniero et al. (2023) explored 2,6-difluorobenzamides, closely related to the specified compound, for their potential as antibacterial drugs. These compounds, particularly 1,4-tetrahydronaphthodioxane benzamides, have shown promising results against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. Their potential as fluorescent probes for investigating bacterial cell division processes was highlighted, underscoring their scientific value in microbiological and pharmacological research (Straniero et al., 2023).
Fluorine-18 Labeling for PET Imaging
Lang et al. (1999) synthesized fluorinated derivatives, similar to the mentioned compound, for use in positron emission tomography (PET) imaging. These compounds, including fluorine-18-labeled benzamides, were evaluated for their biological properties in rats. Their research contributes to the understanding of how fluorinated compounds can be used in neuroimaging, particularly for assessing brain receptor distribution (Lang et al., 1999).
Synthesis of Fluorinated Compounds for Medical Applications
Research by Owton et al. (1995) involved synthesizing various fluorinated compounds, including those structurally related to the specified chemical. Their work aimed at improving systemic exposure in medical applications, highlighting the role of fluorinated compounds in enhancing drug efficacy and bioavailability (Owton et al., 1995).
Fluorine-Containing Benzamides in Tumor Imaging
A study by Tu et al. (2007) developed fluorine-containing benzamide analogs for PET imaging of sigma-2 receptor status in solid tumors. This research showcases the application of fluorinated benzamides in cancer diagnostics, offering insights into tumor biology and potential therapeutic targets (Tu et al., 2007).
Fluorescence in Fluorinated Liquid Crystals
Praveen and Ojha (2012) conducted a study on fluorinated liquid crystals, which are structurally related to the compound . They investigated the photoresponsive behavior of these crystals, providing valuable information about enhancing UV stability while maintaining conductivity. This research is significant in materials science, particularly in the development of new materials with unique optical properties (Praveen & Ojha, 2012).
Propiedades
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-fluoro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4/c1-20-13-4-2-10(8-12(13)17)16(19)18-11-3-5-14-15(9-11)22-7-6-21-14/h2,4,8,11,14-15H,3,5-7,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZYYQOVOQYGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCC3C(C2)OCCO3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Difluoromethyl)-2,6-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2822578.png)

![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2822581.png)
![1-(4-Chlorophenyl)-2-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-1-ethanone](/img/structure/B2822583.png)
![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2822586.png)

![1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2822588.png)



![2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2822595.png)


